Pyrido[2,3-b]pyrazine-2-carboxylic Acid Pyrido[2,3-b]pyrazine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 914637-60-8
VCID: VC2406262
InChI: InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
SMILES: C1=CC2=NC(=CN=C2N=C1)C(=O)O
Molecular Formula: C8H5N3O2
Molecular Weight: 175.14 g/mol

Pyrido[2,3-b]pyrazine-2-carboxylic Acid

CAS No.: 914637-60-8

Cat. No.: VC2406262

Molecular Formula: C8H5N3O2

Molecular Weight: 175.14 g/mol

* For research use only. Not for human or veterinary use.

Pyrido[2,3-b]pyrazine-2-carboxylic Acid - 914637-60-8

Specification

CAS No. 914637-60-8
Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
IUPAC Name pyrido[2,3-b]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
Standard InChI Key MTLXFMCARORZEF-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN=C2N=C1)C(=O)O
Canonical SMILES C1=CC2=NC(=CN=C2N=C1)C(=O)O

Introduction

Chemical Properties and Structure

Basic Identification

Pyrido[2,3-b]pyrazine-2-carboxylic acid is identified by the CAS Registry Number 914637-60-8. It possesses a molecular formula of C8H5N3O2 and a calculated molecular weight of 175.14 g/mol . The compound represents an important class of nitrogen-containing heterocycles with distinctive chemical reactivity patterns.

Structural Characteristics

The compound features a bicyclic structure consisting of fused pyridine and pyrazine rings with a carboxylic acid group at the 2-position. This unique arrangement contributes to its chemical behavior and potential applications in various fields. The structure can be represented by several notations:

RepresentationValue
IUPAC Namepyrido[2,3-b]pyrazine-2-carboxylic acid
InChIInChI=1S/C8H5N3O2/c12-8(13)6-4-10-7-5(11-6)2-1-3-9-7/h1-4H,(H,12,13)
InChI KeyMTLXFMCARORZEF-UHFFFAOYSA-N
SMILESO=C(O)C1=NC2=CC=CN=C2N=C1
Canonical SMILESC1=CC2=NC(=CN=C2N=C1)C(=O)O

The nitrogen atoms in the ring system influence the electronic distribution, making this compound interesting for various chemical transformations and applications.

Physical Properties

Appearance and Solubility

Pyrido[2,3-b]pyrazine-2-carboxylic acid typically appears as a solid powder. While specific solubility data is limited in the available research, heterocyclic compounds with carboxylic acid groups often show variable solubility in organic solvents and limited solubility in water, with solubility increasing in basic conditions due to carboxylate formation.

Synthesis Methods

Laboratory Considerations

Synthesis of this compound requires standard laboratory safety precautions:

  • Use of protective equipment including glasses, protective clothing, masks, and gloves

  • Avoidance of skin contact with reagents

  • Proper ventilation or use of a fume hood

  • Proper disposal of waste materials to prevent environmental contamination

Spectroscopic Characterization

Characterization of Pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves multiple spectroscopic techniques:

TechniqueExpected Features
NMR SpectroscopyCharacteristic signals for aromatic protons and exchangeable carboxylic acid proton
IR SpectroscopyC=O stretching vibration (approximately 1700 cm⁻¹) and O-H stretching of the carboxylic acid group
Mass SpectrometryMolecular ion peak at m/z 175 corresponding to the molecular weight
UV-Visible SpectroscopyAbsorption bands due to π-π* transitions in the heterocyclic system

These spectroscopic characteristics are essential for confirming the identity and purity of the synthesized compound.

Chemical Reactivity

Functional Group Reactivity

The carboxylic acid group at the 2-position is capable of typical carboxylic acid reactions, including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols or aldehydes

  • Salt formation with bases

The nitrogen atoms in the ring system can participate in coordination with metal ions, hydrogen bonding, and nucleophilic reactions, contributing to the compound's diverse chemical behavior.

Electrochemical Properties

Similar compounds have shown interesting electrochemical properties and have been utilized in electrochemical sensing of DNA. The heterocyclic ring system can facilitate intramolecular charge transfer transitions, which may contribute to the compound's potential applications in electrochemical studies.

Biological Activities and Applications

Biological ActivityDescription
AntimicrobialActivity against various bacterial strains, including potential for antimycobacterial applications
AnticancerInhibitory effects on various cancer cell lines through diverse mechanisms
Anti-inflammatoryModulation of inflammatory pathways and mediators
Enzyme InhibitionPotential as inhibitors of various enzymes, including kinases

These activities make the pyrido[2,3-b]pyrazine scaffold valuable in medicinal chemistry research.

Research Applications

The compound serves as an important building block in the synthesis of more complex heterocyclic molecules with potential applications in:

  • Medicinal chemistry and drug discovery

  • Development of fluorescent materials and sensors

  • Material science applications for specialized electronic components

  • Catalysis and coordination chemistry due to its nitrogen-containing ring system

Comparative Analysis with Related Compounds

Isomeric Forms

Several isomeric forms of pyrido[2,3-b]pyrazine carboxylic acids exist, differing in the position of the carboxylic acid group:

CompoundCAS NumberDistinguishing Features
Pyrido[2,3-b]pyrazine-2-carboxylic acid914637-60-8Carboxylic acid at 2-position
Pyrido[2,3-b]pyrazine-6-carboxylic acid893723-33-6Carboxylic acid at 6-position
Pyrido[2,3-b]pyrazine-7-carboxylic acid893723-49-4Carboxylic acid at 7-position

These positional isomers may exhibit different physical properties, chemical reactivity patterns, and biological activities due to the varied spatial arrangement of functional groups .

Structural Derivatives

Several structural derivatives are based on the pyrido[2,3-b]pyrazine scaffold:

  • 3-oxo-4H-pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS: 35188-04-6)

  • 6-amino-3-hydroxy-pyrido[2,3-b]pyrazine-2-carboxylic acid (CAS: 874493-62-6)

These derivatives contain additional functional groups that modify their properties and potential applications in research and development .

Current Research and Future Directions

Medicinal Chemistry Applications

Current research is exploring the potential of pyrido[2,3-b]pyrazine derivatives in various therapeutic areas:

  • Development of antimicrobial agents with activity against resistant strains

  • Investigation of anticancer properties through various mechanisms

  • Exploration of anti-inflammatory and immunomodulatory effects

  • Design of enzyme inhibitors for various therapeutic targets

Material Science Applications

The pyrido[2,3-b]pyrazine scaffold shows promise in material science applications:

  • Development of compounds with nonlinear optical (NLO) technological applications

  • Creation of materials with tunable fluorescent properties

  • Design of sensors for biological and chemical detection

  • Development of electroactive materials for various electronic applications

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